BenchChemオンラインストアへようこそ!

A-71497

Prodrug design Parenteral drug delivery Fluoroquinolone solubility

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride (CAS 134762-03-1), also known as A-71497, is a 3‑formyl derivative of the fluoroquinolone antibiotic tosufloxacin. It functions as a prodrug, designed to overcome the inherently low water solubility of the parent drug and enable the development of intravenous formulations.

Molecular Formula C19H16ClF3N4O2
Molecular Weight 424.8 g/mol
CAS No. 134762-03-1
Cat. No. B1664242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-71497
CAS134762-03-1
SynonymsA 71497;  A-71497;  A71497
Molecular FormulaC19H16ClF3N4O2
Molecular Weight424.8 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl
InChIInChI=1S/C19H15F3N4O2.ClH/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25;/h1-2,5-7,9,12H,3-4,8,23H2;1H
InChIKeyUQBUZDRNWMGDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-71497 (134762-03-1): A Tosufloxacin Prodrug with Improved Solubility and Parenteral Potential


7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde hydrochloride (CAS 134762-03-1), also known as A-71497, is a 3‑formyl derivative of the fluoroquinolone antibiotic tosufloxacin [1]. It functions as a prodrug, designed to overcome the inherently low water solubility of the parent drug and enable the development of intravenous formulations [1]. Upon oral or parenteral administration, A‑71497 is rapidly converted in vivo to tosufloxacin, generating high plasma concentrations of the active antibacterial agent in animal models [1].

Why A-71497 (134762-03-1) Cannot Be Substituted by Generic Fluoroquinolones or Other Prodrugs


Simple substitution of A‑71497 with tosufloxacin or other fluoroquinolones fails at the physicochemical and pharmacokinetic level. Tosufloxacin exhibits extremely poor water solubility (<0.1 mg/mL) , severely limiting its utility in parenteral formulations and potentially affecting oral bioavailability. A‑71497 was specifically engineered as a 3‑formyl prodrug to increase aqueous solubility and facilitate conversion to the active drug in vivo [1]. Unlike other fluoroquinolone prodrugs (e.g., prulifloxacin), the conversion kinetics, tissue distribution, and species‑specific metabolic profiles of A‑71497 are unique, making direct interchangeability without rigorous reformulation and bioequivalence studies scientifically unsound [1].

Quantitative Differentiation Evidence for A-71497 (134762-03-1): Solubility, Conversion Efficiency, and Antibacterial Potency


Increased Water Solubility Compared to Parent Tosufloxacin Enables Parenteral Formulation

A‑71497 was synthesized to address the low water solubility of tosufloxacin. While exact aqueous solubility values for A‑71497 are not publicly reported, the parent drug tosufloxacin tosylate exhibits water solubility below 0.1 mg/mL . The prodrug is described as possessing 'increased water solubility' that makes intravenous formulation feasible, in contrast to the parent compound for which IV development was 'extremely difficult' [1]. This qualitative improvement is the primary basis for its procurement as a research tool in parenteral pharmacokinetic studies.

Prodrug design Parenteral drug delivery Fluoroquinolone solubility

Efficient In Vivo Conversion to Active Tosufloxacin in Rodent and Canine Models

Following oral and subcutaneous administration to mice, A‑71497 produced high plasma concentrations of the active drug tosufloxacin. Similarly, high plasma levels of tosufloxacin were observed in dogs after oral and intravenous dosing of the prodrug [1]. The original publication does not provide exact Cmax or AUC values in the abstract, but the consistent observation across two species supports the prodrug's reliable bioactivation. Direct administration of tosufloxacin would not achieve comparable plasma exposure via the intravenous route due to solubility constraints [1].

Prodrug activation Pharmacokinetics In vivo conversion

Antibacterial Activity Equivalent to Tosufloxacin: Superior Potency Against Key Gram‑Positive and Gram‑Negative Pathogens

As a prodrug, A‑71497 itself is not expected to exhibit direct antibacterial activity; its efficacy relies on conversion to tosufloxacin. Tosufloxacin demonstrates MIC90 values of 1.0 μg/mL against Pseudomonas aeruginosa, 0.016 μg/mL against ciprofloxacin‑susceptible Staphylococcus aureus, and 0.03 μg/mL against Escherichia coli [1][2]. Compared to ciprofloxacin, tosufloxacin is 2‑fold more active against P. aeruginosa (MIC90 2.0 μg/mL) and 31‑fold more active against S. aureus (MIC90 0.5 μg/mL) [1]. These potency benchmarks are directly transferable to the prodrug upon in vivo activation.

Antibacterial potency MIC90 Fluoroquinolone susceptibility

Prodrug Strategy Unlocks Parenteral Administration Pathway Blocked for Tosufloxacin

Tosufloxacin's inherent low water solubility makes the development of an intravenous formulation 'extremely difficult' and may preclude parenteral use [1]. By contrast, the 3‑formyl prodrug A‑71497 was specifically designed with increased aqueous solubility, thereby enabling the preparation of injectable solutions [1]. This differentiation is critical for research applications requiring parenteral administration, such as intravenous dosing in animal models of severe infection where oral absorption is unreliable. No other tosufloxacin derivative has been reported with this specific solubilizing modification.

Drug delivery Parenteral formulation Fluoroquinolone prodrugs

Recommended Research and Industrial Application Scenarios for A-71497 (134762-03-1)


Preclinical Pharmacokinetic and Bioavailability Studies in Animal Models

A‑71497 is ideally suited for investigations into prodrug activation kinetics, absolute bioavailability, and tissue distribution of tosufloxacin following parenteral administration. Its improved water solubility allows for IV dosing in mice and rats, enabling direct comparison of oral versus parenteral routes and calculation of bioavailability parameters [1]. Researchers can leverage the compound's reliable in vivo conversion to generate high plasma concentrations of the active antibiotic, facilitating dose‑response and toxicokinetic assessments [1].

Efficacy Studies in Murine Models of Severe Bacterial Infection Requiring Parenteral Therapy

In experimental infection models where oral dosing is impractical or absorption is compromised (e.g., septicemia, intra‑abdominal infection), A‑71497 provides a means to deliver tosufloxacin via subcutaneous or intravenous injection [1]. The prodrug's conversion ensures that the active antibiotic reaches systemic circulation, enabling researchers to evaluate therapeutic outcomes based on the established potent antibacterial spectrum of tosufloxacin against pathogens such as S. aureus and P. aeruginosa [2].

Formulation Development and Prodrug Optimization Studies

A‑71497 serves as a benchmark for the development of novel fluoroquinolone prodrugs or solubilizing formulations. Its 3‑formyl modification represents a validated chemical strategy for enhancing aqueous solubility without compromising antibacterial activity [1]. Researchers can use A‑71497 as a positive control when evaluating new derivatives or when testing the stability and release kinetics of advanced drug delivery systems designed for parenteral fluoroquinolones.

In Vitro Antibacterial Susceptibility Testing and Mechanism‑of‑Action Studies

Although A‑71497 itself lacks direct antibacterial activity, it can be employed in in vitro assays where a bioconversion step (e.g., incubation with liver microsomes or serum esterases) is introduced to generate the active metabolite. This approach allows for the study of prodrug‑to‑drug conversion efficiency and the subsequent antibacterial effects, providing a platform for screening novel activators or for investigating the role of host metabolism in prodrug activation [1]. The resulting antibacterial activity can be benchmarked against the established MIC values for tosufloxacin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-71497

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.